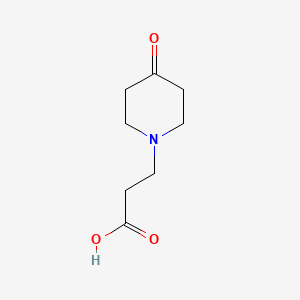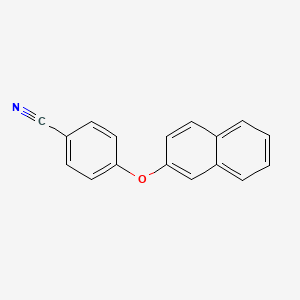![molecular formula C13H17BrO3 B7793380 2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)
2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid is an organic compound that features a brominated phenoxy group attached to a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4-(propan-2-yl)phenol.
Etherification: The brominated phenol is then reacted with 2-chloro-2-methylpropanoic acid in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products such as 2-[2-azido-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid.
Oxidation: Products such as 2-[2-bromo-4-(propan-2-yl)quinone]-2-methylpropanoic acid.
Reduction: Products such as 2-[2-hydroxy-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid.
科学的研究の応用
2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of polymers and materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be used to study the effects of brominated phenolic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
作用機序
The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenolic group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-4-(propan-2-yl)phenol: A precursor in the synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid.
2-Bromo-4,6-dimethylphenylamine:
Uniqueness
This compound is unique due to its specific combination of a brominated phenoxy group and a methylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-8(2)9-5-6-11(10(14)7-9)17-13(3,4)12(15)16/h5-8H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZEOGBKUECMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7793324.png)
![4-[(3-Hydroxy-4-methoxyphenyl)methylamino]-4-oxobutanoic acid](/img/structure/B7793333.png)
![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)
![3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B7793359.png)
![2-[(4-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793367.png)

![4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B7793382.png)



![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7793407.png)

